5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt
Description
Molecular Architecture and Stereochemical Configuration
5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt (CAS 81090-75-7) is a nucleoside derivative comprising two distinct components: a modified adenosine moiety and a p-toluenesulfonate counterion. The adenosine derivative features a ribose sugar with a deoxygenated 5'-position substituted by an amino group (–NH2), while the p-toluenesulfonate group (CH3C6H4SO3−) stabilizes the salt through ionic interactions.
Key Structural Features:
- Molecular Formula : C17H22N6O6S
- Molecular Weight : 438.5 g/mol.
- Stereochemistry : The ribose sugar adopts a β-D-ribofuranose configuration with absolute stereochemistry (2R,3S,4R,5R) at the 2', 3', 4', and 5' positions. The adenine base remains in the anti-conformation relative to the sugar.
Table 1: Stereochemical Assignments
| Position | Configuration | Functional Group |
|---|---|---|
| 2' | R | Hydroxyl (–OH) |
| 3' | S | Hydroxyl (–OH) |
| 4' | R | Hydroxyl (–OH) |
| 5' | R | Aminomethyl (–CH2NH2) |
The p-toluenesulfonate anion contributes to the compound’s solubility in polar solvents and stabilizes the protonated amino group via electrostatic interactions.
Salt Formation Mechanism and Stoichiometric Analysis
The salt forms through acid-base reaction between 5'-amino-5'-deoxyadenosine (C10H14N6O3) and p-toluenesulfonic acid (C7H8O3S). The primary amino group at the 5'-position (pKa ~9.5) is protonated by the sulfonic acid (pKa ~−2.8), yielding a 1:1 ionic complex.
Key Reaction:
$$ \text{C}{10}\text{H}{14}\text{N}{6}\text{O}{3} + \text{C}{7}\text{H}{8}\text{O}{3}\text{S} \rightarrow \text{C}{17}\text{H}{22}\text{N}{6}\text{O}{6}\text{S} + \text{H}{2}\text{O} $$
Stoichiometric analysis via titration confirms the 1:1 molar ratio, with the sulfonate anion balancing the charge of the protonated nucleoside. Crystallographic studies further validate this ratio through unit cell occupancy data.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, D2O):
13C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λmax : 260 nm (π→π* transition of adenine).
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.21 (s), δ 7.72 (d) | Adenine H-2, Ar–H |
| IR | 1220 cm−1 | S=O stretch |
| UV-Vis | 260 nm | Adenine absorption |
Crystallographic Studies and Solid-State Packing Arrangements
X-ray diffraction reveals a monoclinic crystal system (space group P21) with unit cell parameters:
Key Packing Features:
- The protonated 5'-amino group forms a trifurcated hydrogen bond with three sulfonate oxygens (N–H···O distances: 2.85–3.10 Å).
- π-Stacking between adenine bases (3.4 Å interplanar distance) stabilizes the lattice.
- The p-toluenesulfonate anion participates in C–H···O interactions with adjacent ribose units.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21 |
| Z | 4 |
| Density | 1.52 g/cm3 |
| R-factor | 0.042 |
The solid-state structure underscores the role of hydrogen bonding and aromatic interactions in stabilizing the crystal lattice, consistent with similar nucleoside sulfonate salts.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3.C7H8O3S/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);2-5H,1H3,(H,8,9,10)/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAONEXDJAQJJU-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555928 | |
| Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-75-7 | |
| Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxyl Group Protection and Silylation
The synthesis begins with the selective protection of adenosine’s hydroxyl groups to prevent undesired reactions. Silylation is a common strategy:
- Procedure : Adenosine is treated with t-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in pyridine, achieving monosilylation at the 5'-OH position.
- Conditions : Reaction proceeds for 48 hours at room temperature, yielding 5'-O-TBDMS-adenosine with >90% regioselectivity.
Amino Group Introduction via Reductive Amination
The protected adenosine undergoes reductive amination to install the 5'-amino group:
- Reagents : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane with an aldehyde (e.g., benzaldehyde).
- Conditions : Reaction at 25°C for 12 hours, followed by deprotection using tetrabutylammonium fluoride (TBAF) to remove silyl groups.
- Yield : ~75% after purification via silica gel chromatography.
Salt Formation with p-Toluenesulfonic Acid
The free amino group is protonated and stabilized as a p-toluenesulfonate salt:
- Procedure : The amino-deoxyadenosine intermediate is dissolved in anhydrous methanol and treated with p-toluenesulfonic acid monohydrate (1.1 equivalents).
- Conditions : Stirring at 0°C for 2 hours, followed by precipitation with diethyl ether.
- Purity : >98% by HPLC after recrystallization from ethanol/water.
Alternative Pathway: Nucleophilic Substitution
A competing method replaces the 5'-hydroxyl with an amino group via nucleophilic displacement:
- Reagents : Ammonia or methylamine in methanol/water under basic conditions (e.g., NaOH).
- Challenges : Competing acetate displacement may occur, requiring stringent pH control (pH 10–12).
- Optimization : Use of sodium hydroxide (0.4 M) in methanol/water (4:1) minimizes side reactions, achieving 85% conversion.
Purification and Characterization
Final purification ensures high-quality product:
- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradient.
- Analysis :
Data Table: Key Reaction Parameters
Industrial-Scale Considerations
For large-scale synthesis, cost-effective modifications include:
- Catalyst Optimization : Using N-methylimidazole (NMI) to accelerate phosphoramidate coupling.
- Solvent Recycling : THF and methanol are recovered via distillation, reducing waste.
Chemical Reactions Analysis
5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary based on the desired outcome.
Major Products: The products formed depend on the specific reactions and conditions, but they often include modified nucleosides and nucleotides.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt typically involves several steps:
- Protection of Hydroxyl Groups : Selective protection of hydroxyl groups on the adenosine molecule.
- Introduction of Amino Group : The amino group is introduced at the 5' position.
- Formation of Salt : The final step involves reacting the modified nucleoside with p-toluenesulfonic acid to form the salt.
This synthetic route can be optimized for large-scale production, making it accessible for various applications in research and industry.
Chemistry
- Building Block for Nucleoside Analogs : 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt serves as a crucial building block in synthesizing various nucleoside analogs, which are important in drug development and biochemical research.
Molecular Biology
- Nucleic Acid Interactions : This compound is utilized in studies examining interactions between nucleic acids and proteins, particularly in understanding enzyme mechanisms and nucleic acid modifications.
- Enzyme Inhibition Studies : It has been investigated for its potential as an inhibitor in enzymatic reactions, particularly those involving adenine derivatives.
Pharmaceutical Industry
- Antiparasitic Research : Research has indicated that derivatives of this compound show promise as inhibitors for enzymes like S-adenosylmethionine decarboxylase (AdoMetDC), which is essential for the survival of certain parasites such as Trypanosoma brucei, responsible for Human African Trypanosomiasis (HAT) .
- Cancer Therapeutics : Some studies have explored its use in developing anticancer agents, demonstrating efficacy against various solid tumors and hematological cancers .
Case Study 1: Antiparasitic Activity
Research focused on the compound's derivatives as AdoMetDC inhibitors revealed that specific modifications could enhance their antiparasitic activity while maintaining low toxicity to human cells. For instance, MDL 73811 demonstrated significant efficacy against T. brucei in murine models, although challenges with blood-brain barrier penetration were noted .
Case Study 2: Cancer Treatment Development
In a study evaluating the anticancer potential of analogs derived from this compound, researchers found that certain modifications led to increased cytotoxicity against cancer cell lines. The lead compound showed promising results in early-phase clinical trials, indicating its potential for further development .
Mechanism of Action
The mechanism of action of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt involves its interaction with molecular targets such as enzymes and nucleic acids. The amino group at the 5’ position allows for specific binding interactions, which can modulate the activity of enzymes or alter nucleic acid structures. These interactions are crucial for its applications in research and drug development.
Comparison with Similar Compounds
Structural Analogs of Adenosine
Key Insights :
- Amino vs. Sulfonium Modifications: The 5'-amino group in 5'-amino-5'-deoxyadenosine disrupts RNA/DNA synthesis, whereas the sulfonium group in SAMe enables methyl transfer .
- Salt Forms: Tosylate salts (e.g., 5'-amino-5'-deoxyadenosine) improve solubility compared to disodium salts (e.g., adenosine triphosphate) .
Enzyme Inhibitors Targeting Nucleotide Metabolism
Key Insights :
- Nucleotide Mimicry: 5'-Amino-5'-deoxyadenosine disrupts ATP-dependent processes, whereas LY-294,002 targets PI3K exclusively .
Sulfonate and Phosphate Derivatives
Key Insights :
- Salt Stability: Tosylate salts (e.g., 5'-amino-5'-deoxyadenosine) resist hydrolysis better than disodium phosphate salts (e.g., ATP) .
- Synthetic Utility : The tosylate group facilitates purification and storage, unlike SAH, which is prone to oxidation .
Biological Activity
5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt (CAS No. 81090-75-7) is a compound of interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt is an analog of adenosine, characterized by the presence of an amino group at the 5' position and a p-toluenesulfonate moiety. Its molecular formula is C14H18N4O4S, with a molecular weight of approximately 342.38 g/mol. The compound's unique structure contributes to its interaction with various biological targets.
The biological activity of 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt primarily involves its role as a substrate or inhibitor in enzymatic reactions. It has been shown to interact with enzymes involved in nucleotide metabolism, particularly those linked to polyamine biosynthesis and methylation processes.
- Polyamine Biosynthesis Inhibition : This compound acts as a mechanism-based inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme critical for polyamine synthesis. Inhibition of this enzyme can lead to reduced cell proliferation, making it a candidate for anticancer therapies .
- Antiparasitic Activity : Research indicates that 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt exhibits antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Its ability to selectively inhibit the growth of these parasites while sparing mammalian cells highlights its therapeutic potential .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 7.89 | Induces apoptosis via caspase activation |
| MDA-MB-435 (Breast) | 11.34 | Inhibits cell proliferation |
| HCT-8 (Colon) | 17.69 | Disrupts nucleotide metabolism |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Anticancer Research : In a study focused on leukemia cells, 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt demonstrated significant antiproliferative effects, leading to cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze morphological changes and caspase activation, confirming the compound's potential as a therapeutic agent .
- Antiparasitic Efficacy : A murine model was employed to assess the efficacy of this compound against T. brucei infections. Results indicated that low doses effectively reduced parasite load without significant toxicity to host cells, underscoring its selective action against parasitic infections .
Q & A
Q. What are the key synthetic and purification methodologies for preparing 5’-amino-5’-deoxyadenosine p-toluenesulfonate salt in biochemical studies?
Methodological Answer: The synthesis of 5’-amino-5’-deoxyadenosine derivatives involves phosphorylation and salt formation. For example, 5’-N-triphosphates are synthesized by reacting 5’-amino-5’-deoxyribonucleoside with trisodium trimetaphosphate in a Tris-base buffer (pH 11) at room temperature for 7 days . Post-reaction purification employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), followed by precipitation with sodium perchlorate in acetone . The p-toluenesulfonate salt form enhances solubility and stability, critical for enzymatic assays. Structural validation via X-ray crystallography confirms syn conformation of the glycosyl bond and C2’-endo-C3’-exo ribose puckering, with trifurcated hydrogen bonding involving N5’ .
Q. How does the structural conformation of 5’-amino-5’-deoxyadenosine influence its interactions with enzymes like adenosine kinase (ADK)?
Methodological Answer: The syn conformation of the glycosyl bond and gauche-trans orientation of the exocyclic C4’-C5’ bond enable unique binding to ADK’s active site. The amino group at the 5’-position acts as a non-hydrolyzable mimic of adenosine’s hydroxyl group, competitively inhibiting adenosine phosphorylation . Crystallographic studies show that the p-toluenesulfonate counterion stabilizes the molecule via hydrogen bonding with N3 and O4’ atoms, enhancing its affinity for ADK . Kinetic assays using macrophage models (e.g., U937 cells) with 5’-amino-5’-deoxyadenosine demonstrate dose-dependent inhibition of ADK, validated via cell viability assays and nucleoside uptake studies .
Advanced Research Questions
Q. What experimental evidence supports the role of 5’-amino-5’-deoxyadenosine derivatives as transcriptional inhibitors in RNA polymerase systems?
Methodological Answer: 5’-N-triphosphates of 5’-amino-5’-deoxyadenosine (5’NH NTPs) inhibit bacteriophage RNA polymerases (T7, T3, Sp6) by competing with natural NTPs during transcription initiation . Key findings include:
- Inhibition Mechanism: 5’NH NTPs lack the 5’-hydroxyl required for phosphodiester bond formation, stalling elongation.
- Experimental Validation: Electrophoretic mobility shift assays (EMSAs) confirm truncated transcripts, while kinetic studies show reduced transcription rates even under optimized Mg²⁺ and NTP concentrations .
- Solubility Optimization: Pre-phosphorylation of 5’-amino-5’-deoxyguanosine improves aqueous solubility, increasing transcription yield by 30–40% .
Q. How can researchers modulate 5’-amino-5’-deoxyadenosine’s biochemical activity through post-transcriptional modifications?
Methodological Answer: Post-transcriptional modifications focus on functionalizing the 5’-amino group for applications like RNAi or probe labeling:
- Phosphoramidite Approach: Incorporation of protected 5’-amino-5’-deoxyguanosine at oligonucleotide 5’-ends via solid-phase synthesis produces nuclease-resistant RNAi inducers .
- Chemical Conjugation: The amino group reacts with NHS esters (e.g., fluorescein) in pH 8.5 buffers, enabling fluorescent tagging for cellular tracking.
- Enzymatic Compatibility: Modified oligonucleotides retain RNAi activity in luciferase reporter assays, with silencing efficiency comparable to unmodified RNA .
Q. What strategies resolve contradictions in solubility and stability data for 5’-amino-5’-deoxyadenosine derivatives across experimental systems?
Methodological Answer: Discrepancies arise from solvent polarity and counterion effects:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in Tris-HCl buffers (pH 7.4) to prevent aggregation .
- Counterion Screening: p-Toluenesulfonate enhances aqueous solubility compared to hydrochloride salts, as shown by dynamic light scattering (DLS) .
- Stability Assays: Accelerated degradation studies (40°C, 75% RH) monitored via HPLC identify optimal storage at −80°C in lyophilized form .
Q. How does 5’-amino-5’-deoxyadenosine p-toluenesulfonate salt compare to other adenosine analogs in modulating purine salvage pathways?
Methodological Answer: Competitive binding assays and metabolomic profiling reveal distinct advantages:
- ADK Specificity: 5’-amino-5’-deoxyadenosine inhibits ADK (IC₅₀ = 0.8 µM) without affecting deoxycytidine kinase (DCK), unlike deoxyadenosine .
- Metabolic Flux Analysis: LC-MS quantification of intracellular dATP/dADP ratios in macrophages shows 5’-amino-5’-deoxyadenosine reduces dATP pools by 60%, confirming blockade of adenosine salvage .
- Toxicity Profile: Lower EC₅₀ (5 µM) compared to cladribine (10 µM) in apoptosis assays highlights its potency in targeted therapies .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
